

10-O-Vanilloylaucubin: A Promising Iridoid Glycoside for Research and Drug Development

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Compound of Interest

Compound Name: 10-O-Vanilloylaucubin

Cat. No.: B049866

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For researchers, scientists, and drug development professionals, **10-O-Vanilloylaucubin** presents a compelling subject of investigation due to its potential therapeutic applications. This iridoid glycoside, a natural compound, is available from several specialized chemical suppliers and is gaining attention for its prospective anti-inflammatory and neuroprotective properties.

Suppliers and Purchasing Options

10-O-Vanilloylaucubin can be sourced from a number of reputable suppliers catering to the research and development community. These companies typically offer the compound in various purities and quantities, suitable for a range of experimental needs, from initial screening to more in-depth preclinical studies.

Supplier	Purity	Available Quantities
BOC Sciences	>98%	Inquire for details
Glentham Life Sciences	≥98%	25mg, 50mg, 100mg
Cayman Chemical	≥95%	10mg
Biopurify	95%~99%	Milligrams to grams[1]
Smolecule	Research Grade	Inquire for details[2]

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information and pricing.

Application Notes

Anti-Inflammatory Potential:

While direct and extensive research on **10-O-Vanilloylaucubin** is emerging, the biological activities of its constituent parts—aucubin and a vanilloyl group—provide a strong basis for its anti-inflammatory potential. The vanilloyl moiety is structurally similar to vanillic acid, which has demonstrated significant anti-inflammatory effects. Studies on vanillic acid have shown it can inhibit key inflammatory pathways, including the reduction of neutrophil recruitment, oxidative stress, and the production of pro-inflammatory cytokines. A primary mechanism of action for this class of compounds is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF- κ B is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, such as those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF- α), interleukin-1 β (IL-1 β), and interleukin-6 (IL-6).

Neuroprotective Potential:

The aucubin component of **10-O-Vanilloylaucubin** is an iridoid glycoside that has been investigated for its neuroprotective effects. Research on related compounds suggests potential mechanisms that involve the protection of neuronal cells from oxidative stress and glutamate-induced toxicity. For instance, studies on other natural compounds in hippocampal HT22 cell lines, a common model for studying neuronal cell death, have demonstrated protective effects against glutamate-induced cytotoxicity.^{[3][4][5][6]} The vanilloyl group may also contribute to neuroprotection through its antioxidant properties.

Experimental Protocols

The following are generalized protocols based on established methodologies for assessing the anti-inflammatory and neuroprotective effects of natural compounds. These should be adapted and optimized for specific experimental conditions when investigating **10-O-Vanilloylaucubin**.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages

Objective: To determine the effect of **10-O-Vanilloylaucubin** on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- **10-O-Vanilloylaucubin** (dissolved in DMSO)
- Lipopolysaccharide (LPS) from E. coli
- Griess Reagent for Nitric Oxide (NO) measurement
- ELISA kits for TNF- α , IL-1 β , and IL-6
- Reagents for Western Blotting (antibodies for iNOS, COX-2, p-p65, p65, and β -actin)
- Cell lysis buffer and protein assay kit

Procedure:

- Cell Culture and Treatment:
 - Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
 - Seed cells in appropriate plates (e.g., 96-well for viability and NO assay, 24-well for ELISA, 6-well for Western blot).
 - Pre-treat cells with varying concentrations of **10-O-Vanilloylaucubin** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 μ g/mL) for a specified time (e.g., 24 hours for NO and cytokines, shorter times for signaling pathway analysis).
- Cell Viability Assay (MTT or similar):
 - Assess the cytotoxicity of **10-O-Vanilloylaucubin** on RAW 264.7 cells to determine non-toxic working concentrations.

- Nitric Oxide (NO) Production Assay:
 - After LPS stimulation, collect the cell culture supernatant.
 - Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
- Cytokine Measurement (ELISA):
 - Collect the cell culture supernatant after LPS stimulation.
 - Quantify the levels of TNF- α , IL-1 β , and IL-6 using specific ELISA kits following the manufacturer's protocols.
- Western Blot Analysis for iNOS, COX-2, and NF- κ B Activation:
 - After a shorter LPS stimulation period (e.g., 30-60 minutes for NF- κ B, 12-24 hours for iNOS/COX-2), wash and lyse the cells.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated p65 (p-p65), total p65, and a loading control (e.g., β -actin).
 - Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Protocol 2: In Vitro Neuroprotective Activity Assessment in HT22 Cells

Objective: To evaluate the protective effect of **10-O-Vanilloylaucubin** against glutamate-induced oxidative stress in a murine hippocampal cell line (HT22).

Materials:

- HT22 hippocampal cell line

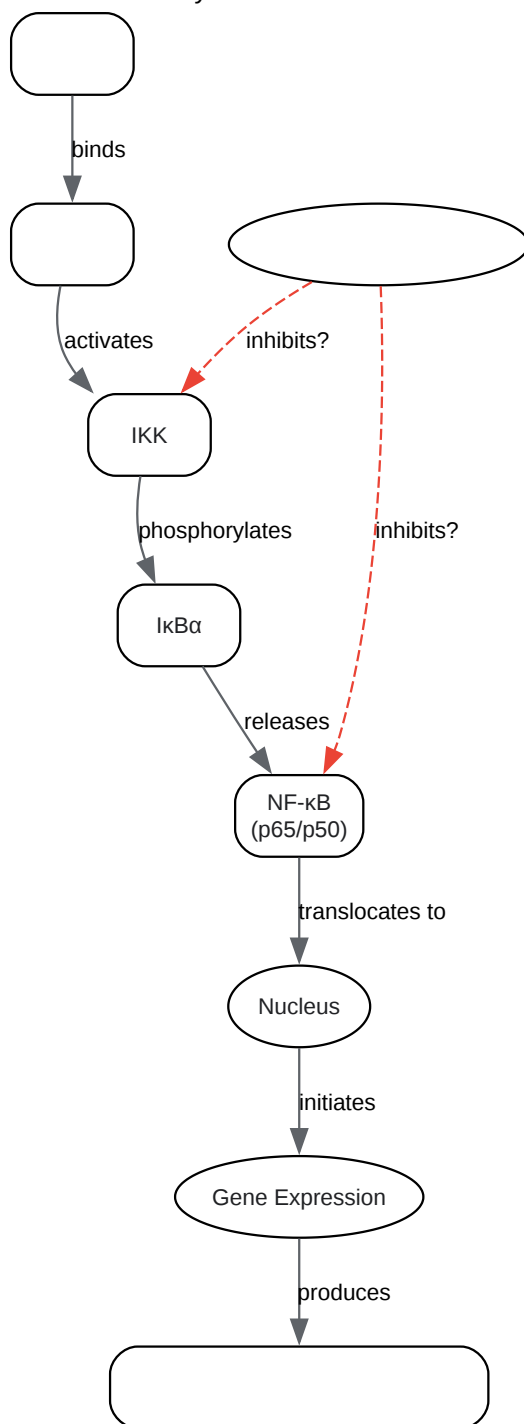
- DMEM with 10% FBS
- **10-O-Vanilloylaucubin** (dissolved in DMSO)
- Glutamate
- MTT or similar cell viability assay kit
- Fluorescent probes for Reactive Oxygen Species (ROS) measurement (e.g., DCFH-DA)

Procedure:

- Cell Culture and Treatment:
 - Culture HT22 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
 - Seed cells in 96-well plates.
 - Pre-treat cells with different concentrations of **10-O-Vanilloylaucubin** for 1-2 hours.
 - Induce oxidative stress by adding a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.
- Cell Viability Assay:
 - After glutamate exposure, measure cell viability using an MTT assay to quantify the neuroprotective effect of **10-O-Vanilloylaucubin**.
- Intracellular ROS Measurement:
 - Seed HT22 cells in a black, clear-bottom 96-well plate.
 - Treat cells with **10-O-Vanilloylaucubin** and glutamate as described above.
 - Before the end of the incubation period, load the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
 - Measure the fluorescence intensity using a microplate reader to determine the levels of intracellular ROS.

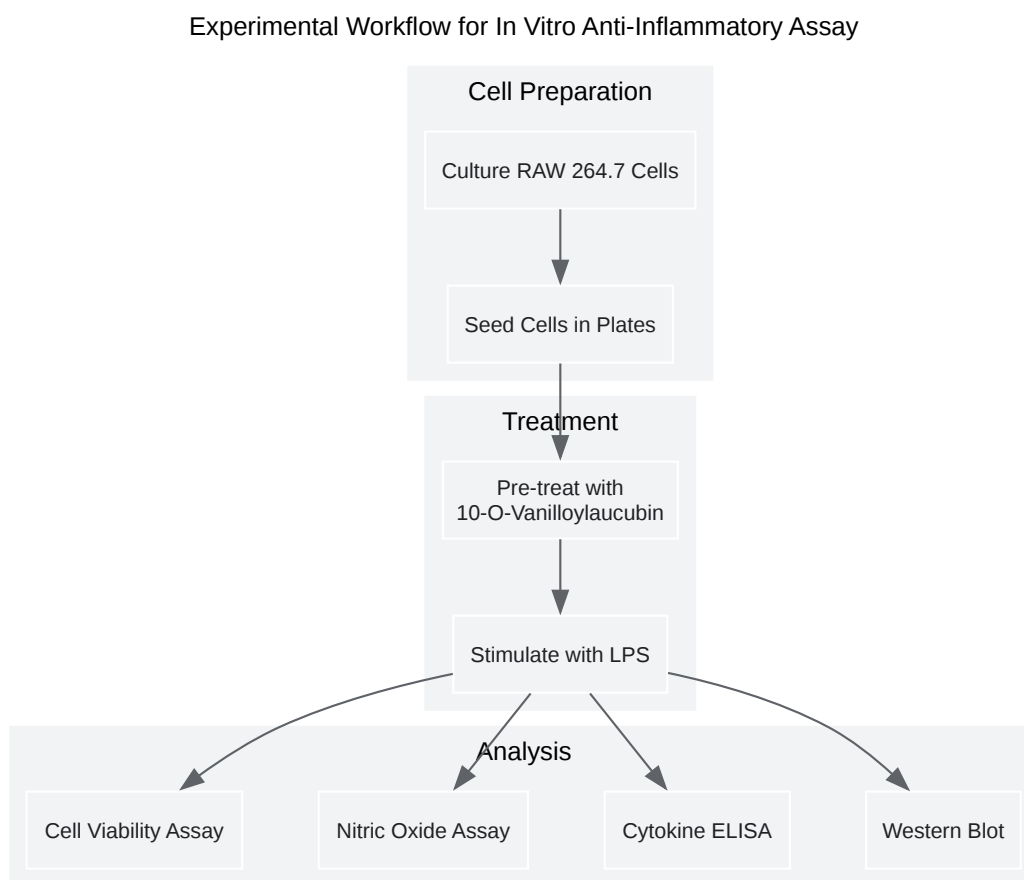
Signaling Pathway and Experimental Workflow Diagrams

Potential Anti-Inflammatory Mechanism of 10-O-Vanilloylaucubin



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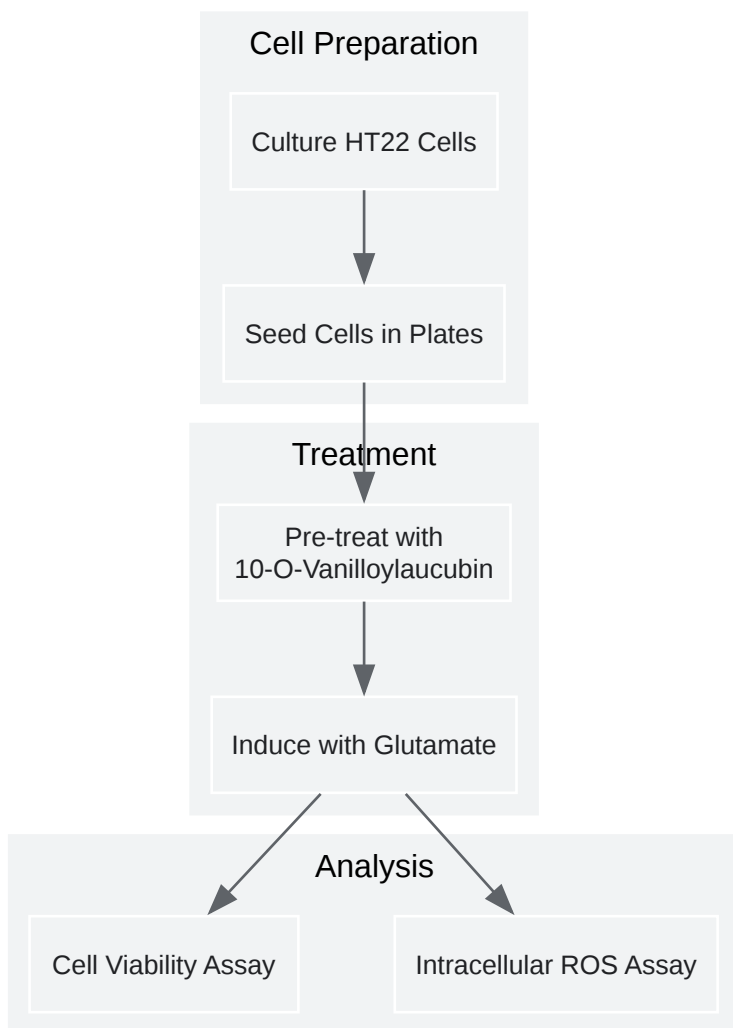
Caption: Putative anti-inflammatory signaling pathway of **10-O-Vanilloylaucubin**.



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Caption: Workflow for assessing in vitro anti-inflammatory activity.

Experimental Workflow for In Vitro Neuroprotection Assay



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Caption: Workflow for assessing in vitro neuroprotective activity.

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